molecular formula C24H26O4 B14278174 Bis(3-phenylprop-2-en-1-yl) hexanedioate CAS No. 141888-10-0

Bis(3-phenylprop-2-en-1-yl) hexanedioate

Cat. No.: B14278174
CAS No.: 141888-10-0
M. Wt: 378.5 g/mol
InChI Key: WHVISQKLGCUNJR-UHFFFAOYSA-N
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Description

Bis(3-phenylprop-2-en-1-yl) hexanedioate is an adipic acid (hexanedioic acid) diester derivative featuring two cinnamyl (3-phenylprop-2-en-1-yl) substituents. Applications of such esters span plasticizers, fragrance components, and intermediates in organic synthesis, though the cinnamyl groups may expand its utility in UV-curable coatings or specialty polymers .

Properties

CAS No.

141888-10-0

Molecular Formula

C24H26O4

Molecular Weight

378.5 g/mol

IUPAC Name

bis(3-phenylprop-2-enyl) hexanedioate

InChI

InChI=1S/C24H26O4/c25-23(27-19-9-15-21-11-3-1-4-12-21)17-7-8-18-24(26)28-20-10-16-22-13-5-2-6-14-22/h1-6,9-16H,7-8,17-20H2

InChI Key

WHVISQKLGCUNJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CCOC(=O)CCCCC(=O)OCC=CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3-phenylprop-2-en-1-yl) hexanedioate typically involves the esterification of hexanedioic acid with 3-phenylprop-2-en-1-ol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Bis(3-phenylprop-2-en-1-yl) hexanedioate can undergo various chemical reactions, including:

    Oxidation: The phenylprop-2-en-1-yl groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The double bonds in the phenylprop-2-en-1-yl groups can be reduced to form saturated derivatives.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.

    Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of hexanedioic acid and phenylpropanoic acid derivatives.

    Reduction: Formation of hexanedioic acid bis(3-phenylpropyl) ester.

    Substitution: Formation of various ester or amide derivatives depending on the nucleophile used.

Scientific Research Applications

Bis(3-phenylprop-2-en-1-yl) hexanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Bis(3-phenylprop-2-en-1-yl) hexanedioate involves its interaction with specific molecular targets and pathways. The phenylprop-2-en-1-yl groups can interact with enzymes and receptors, modulating their activity. The ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Molecular Structure and Substituent Effects

Compound Name Substituents Molecular Weight (g/mol) Key Structural Features
Bis(3-phenylprop-2-en-1-yl) hexanedioate Two cinnamyl groups (C₉H₉O) ~370–400 (estimated) Aromatic rings, conjugated double bonds
Bis(2-ethylhexyl) hexanedioate (DEHA) Two branched alkyl chains (C₈H₁₇O) 370.571 Branched aliphatic chains, high flexibility
Dipropyl hexanedioate Two linear propyl groups (C₃H₇O) ~218 (estimated) Short alkyl chains, higher volatility
Bis(7-oxooctyl) hexanedioate Two 7-oxooctyl groups (C₈H₁₄O₂) ~414 (estimated) Ketone functionalities, reactive toward hydrazides

Key Observations:

  • Cinnamyl Groups (Target Compound): The aromatic rings and conjugated double bonds enhance rigidity and UV stability compared to aliphatic analogs like DEHA. This structure may favor applications requiring photostability or π-π interactions in supramolecular chemistry.
  • Branched Aliphatic Chains (DEHA): The 2-ethylhexyl groups in DEHA impart high flexibility and low volatility, making it a widely used plasticizer in polymers .
  • Ketone Functionalities (Bis(7-oxooctyl) hexanedioate): The presence of ketones enables reactivity with nucleophiles like hydrazides, forming hydrazones or macrocyclic compounds, as observed in studies with phthalic dihydrazide .

Physicochemical Properties

Property This compound DEHA Dipropyl Hexanedioate
Volatility Moderate (aromaticity reduces volatility) Low High
Thermal Stability High (aromatic rings resist degradation) High Moderate
Reactivity Allyl double bonds (addition reactions) Inert (typical ester) Ester hydrolysis
Applications UV-curable coatings, specialty polymers Plasticizers Volatile additives

Notable Findings:

  • Volatility: Dipropyl hexanedioate’s short alkyl chains result in higher volatility, as evidenced by its detection in volatile compound analyses of infant nutrition packages . In contrast, DEHA’s branched chains and the target compound’s aromatic groups reduce volatility.
  • Reactivity: The cinnamyl groups in the target compound may undergo Diels-Alder or electrophilic addition reactions, unlike DEHA, which is primarily inert. Bis(7-oxooctyl) hexanedioate’s ketones enable unique reactivity, such as [1+1] condensations with hydrazides .

Industrial and Research Relevance

  • DEHA: Dominates as a plasticizer in PVC and synthetic rubbers due to its low cost and compatibility with hydrophobic matrices .
  • Dipropyl Hexanedioate: Likely serves as a flavor or fragrance intermediate, given its volatility and presence in oxidation byproducts .
  • Target Compound: The cinnamyl groups suggest niche applications, such as photoinitiators in UV-curable resins or crosslinking agents in polymers. Its structure may also enhance compatibility with aromatic matrices.

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